Chrysene, 2-methoxy-5-methyl-
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Overview
Description
Chrysene, 2-methoxy-5-methyl- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) PAHs are organic compounds containing multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chrysene, 2-methoxy-5-methyl- typically involves the photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene to form methoxychrysenes, followed by deprotection and purification . This method allows for the production of pure compounds in high yields.
Industrial Production Methods: This can be achieved through various synthetic methods, including Suzuki cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions: Chrysene, 2-methoxy-5-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically occurs in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
Chrysene, 2-methoxy-5-methyl- has several scientific research applications:
Chemistry: Used as a reference material for studying the metabolism of PAHs and their derivatives.
Medicine: Research into its potential carcinogenic and mutagenic properties, as well as its role in the formation of DNA adducts.
Industry: Utilized in the synthesis of other complex organic molecules and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of chrysene, 2-methoxy-5-methyl- involves its interaction with various enzymes and molecular targets. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols . These intermediates can form DNA adducts, potentially leading to mutagenic and carcinogenic effects .
Comparison with Similar Compounds
Chrysene: The parent compound, which lacks the methoxy and methyl substituents.
5-Methylchrysene: A derivative with a methyl group at the 5-position.
2-Methoxychrysene: A derivative with a methoxy group at the 2-position.
Uniqueness: Chrysene, 2-methoxy-5-methyl- is unique due to the presence of both methoxy and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s interaction with enzymes and its overall metabolic pathway .
Properties
CAS No. |
77028-88-7 |
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Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-methoxy-5-methylchrysene |
InChI |
InChI=1S/C20H16O/c1-13-11-14-5-3-4-6-17(14)19-9-7-15-12-16(21-2)8-10-18(15)20(13)19/h3-12H,1-2H3 |
InChI Key |
SNRMRZRIZLBRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C=C(C=C4)OC |
Origin of Product |
United States |
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